1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82
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Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 is a deuterated phospholipid, which means it contains deuterium, a stable isotope of hydrogenPhospholipids like this compound are crucial components of biological membranes and are widely used in scientific research to study membrane dynamics and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 can be synthesized through a series of esterification reactions. The process typically involves the esterification of palmitic acid and oleic acid with glycerophosphocholine. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through chromatography and verification of deuterium incorporation using mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 undergoes various chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can be oxidized under specific conditions.
Hydrolysis: The ester bonds can be hydrolyzed to yield free fatty acids and glycerophosphocholine.
Substitution: The phosphocholine headgroup can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Reagents like phospholipase enzymes can catalyze substitution reactions
Major Products
Oxidation: Oxidized fatty acids and modified phospholipids.
Hydrolysis: Free palmitic acid, oleic acid, and glycerophosphocholine.
Substitution: Modified phospholipids with different headgroups
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 is extensively used in scientific research, including:
Chemistry: Studying lipid bilayer properties and interactions.
Biology: Investigating membrane dynamics and protein-lipid interactions.
Medicine: Developing liposomal drug delivery systems and studying membrane-related diseases.
Industry: Formulating cosmetics and pharmaceuticals .
Mechanism of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 exerts its effects by integrating into lipid bilayers, mimicking natural phospholipids. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The deuterium atoms provide a unique tool for studying these interactions using techniques like neutron scattering and nuclear magnetic resonance spectroscopy .
Comparison with Similar Compounds
Similar Compounds
1-Oleoyl-2-palmitoyl-sn-glycero-3-PC: Contains oleic acid at the sn-1 position and palmitic acid at the sn-2 position.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: The non-deuterated version of the compound
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid at both sn-1 and sn-2 positions.
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d82 is unique due to its deuterium content, which allows for advanced analytical techniques and detailed studies of membrane dynamics. This makes it particularly valuable in research settings where precise measurements of lipid interactions are required .
Properties
Molecular Formula |
C42H82NO8P |
---|---|
Molecular Weight |
842.6 g/mol |
IUPAC Name |
[(2R)-1,1,2,3,3-pentadeuterio-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontadeuteriooctadec-9-enoyl]oxypropyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D,21D,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D |
InChI Key |
WTJKGGKOPKCXLL-DGQONZQSSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@]([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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